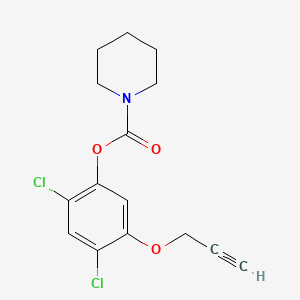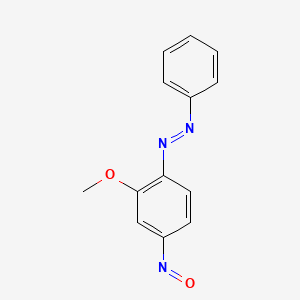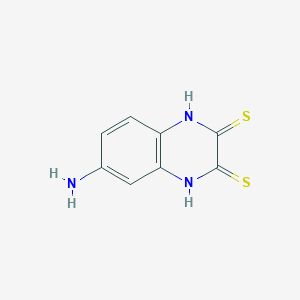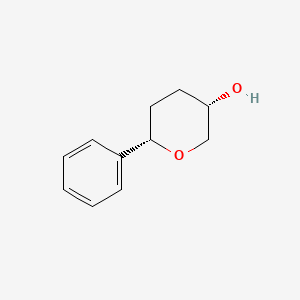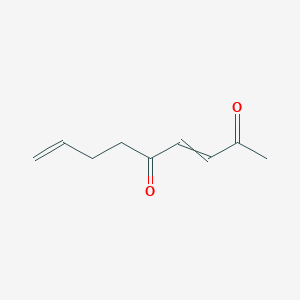
Nona-3,8-diene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-3,8-diene-2,5-dione is an organic compound characterized by its unique bicyclic structure. This compound belongs to the class of α,β-unsaturated ketones and is known for its reactivity and versatility in various chemical reactions. Its structure consists of a nine-membered ring with two double bonds and two ketone groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-3,8-diene-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition conditions followed by thermal cycloreversion yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nona-3,8-diene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound allow for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed Heck reactions are often employed for arylation of the double bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols. Substitution reactions can introduce various aryl or alkyl groups into the molecule.
Scientific Research Applications
Nona-3,8-diene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Nona-3,8-diene-2,5-dione involves its electrophilic ketone groups, which can react with nucleophiles. The double bonds in the compound also participate in various addition reactions. These properties make it a versatile intermediate in organic synthesis, allowing for the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]nona-3,8-diene-2,7-dione
- Spiro[4.4]nona-2,7-diene-1,6-dione
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Nona-3,8-diene-2,5-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity patterns compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
81880-18-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
nona-3,8-diene-2,5-dione |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-9(11)7-6-8(2)10/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
ILCHOHPULDOEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


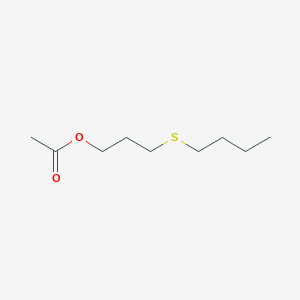


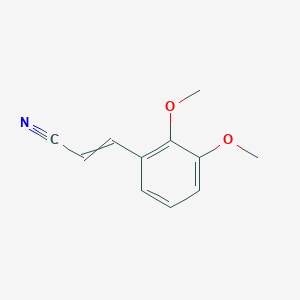

![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
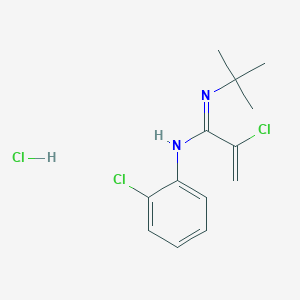
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
